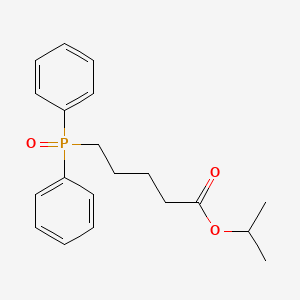

Isopropyl 5-(diphenylphosphoryl)pentanoate

Vue d'ensemble

Description

- Le 5-(Diphénylphosphoryl)pentanoate d'isopropyle, également connu sous le nom d'ester isopropylique de DPP, est un composé chimique de formule moléculaire C20H25O3P .

- Il sert d'impureté potentielle dans les préparations commerciales de latanoprost , un médicament utilisé pour traiter le glaucome et l'hypertension oculaire .

- Le latanoprost lui-même est l'ester isopropylique de la 17-phényl-13,14-dihydro prostaglandine F2α et agit comme un promédicament, se convertissant en la forme acide libre active .

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les méthodes de production industrielle du 5-(Diphénylphosphoryl)pentanoate d'isopropyle ne sont pas facilement disponibles dans la littérature.

- Il est essentiel de reconnaître sa présence comme impureté dans les formulations de latanoprost.

Analyse Des Réactions Chimiques

- Le composé peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.

- Les réactifs et les conditions communs utilisés dans ces réactions restent non spécifiés.

- Les principaux produits formés à partir de ces réactions ne sont pas explicitement documentés.

Applications de recherche scientifique

- La principale importance du 5-(Diphénylphosphoryl)pentanoate d'isopropyle réside dans son rôle d'impureté dans le latanoprost.

- Le latanoprost, en tant qu'agoniste du récepteur FP, réduit la pression intraoculaire et est largement utilisé en ophtalmologie .

Mécanisme d'action

- Le mécanisme exact par lequel le 5-(Diphénylphosphoryl)pentanoate d'isopropyle exerce ses effets reste insaisissable.

- Des recherches supplémentaires sont nécessaires pour élucider ses cibles moléculaires et ses voies.

Applications De Recherche Scientifique

Pharmaceutical Impurity Analysis

Isopropyl 5-(diphenylphosphoryl)pentanoate is primarily significant due to its role as an impurity in latanoprost. The presence of this compound can affect the purity and safety of the medication. Researchers focus on:

- Detection and Quantification : Analytical methods are developed to detect and quantify this impurity in latanoprost formulations. This ensures compliance with regulatory standards for pharmaceutical products.

- Quality Control : The compound serves as a reference standard in analytical chemistry, aiding in the validation of methods for impurity analysis, thus maintaining the quality of commercial latanoprost preparations.

Biochemical Research

The compound influences various biochemical pathways and cellular processes:

- Mechanism of Action : As a potential trace impurity, it may affect the pharmacokinetics of latanoprost by interacting with cell signaling pathways related to the FP receptor, which is critical for lowering intraocular pressure .

- Cellular Effects : Studies have indicated that this compound can influence gene expression and cellular metabolism, which are vital for understanding its biological implications.

Comparative Studies with Similar Compounds

Research has compared this compound with other phosphonates and esters to understand its unique properties:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Latanoprost | Prostaglandin analog | Used for glaucoma treatment |

| Diphenylphosphate | Phosphate ester | Commonly used in organic synthesis |

| Isobutyl 4-(diphenylphosphoryl)butanoate | Phosphonate ester | Similar reactivity patterns |

This comparative analysis highlights how structural configurations influence reactivity and biological interactions differently from other compounds.

Case Study 1: Quality Control in Latanoprost Formulations

In a study focusing on the quality control of latanoprost formulations, researchers utilized this compound as a reference standard to develop high-performance liquid chromatography (HPLC) methods. The study demonstrated that precise quantification of this impurity was crucial for ensuring that latanoprost met safety standards set by regulatory bodies.

Case Study 2: Biochemical Pathway Analysis

Another investigation explored the biochemical pathways influenced by this compound. Researchers found that at varying concentrations, this compound could modulate the activity of the FP receptor, impacting cellular signaling related to ocular pressure regulation. This study provided insights into how impurities can inadvertently affect therapeutic outcomes.

Mécanisme D'action

- The exact mechanism by which Isopropyl 5-(Diphenylphosphoryl)pentanoate exerts its effects remains elusive.

- Further research is needed to elucidate its molecular targets and pathways.

Comparaison Avec Des Composés Similaires

- Malheureusement, des composés similaires spécifiques ne sont pas mentionnés dans la littérature disponible.

Activité Biologique

Isopropyl 5-(diphenylphosphoryl)pentanoate is a chemical compound primarily recognized as a potential trace impurity in commercial formulations of latanoprost, a medication used for glaucoma treatment. This article explores its biological activity, synthesis, and implications in pharmaceutical applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₁₉O₄P and a CAS number of 2088449-88-9. Its structure features an isopropyl group esterified with a diphenylphosphoryl moiety within a pentanoate framework. This unique arrangement influences its reactivity and biological interactions compared to other phosphonates or esters.

Synthesis

The synthesis of this compound typically involves the reaction of diphenylphosphoryl chloride with isopropanol and pentanoic acid under controlled conditions. This process is crucial for ensuring the purity and quality of the final product, especially given its role as an impurity in latanoprost formulations.

Impurity in Latanoprost

As an impurity, this compound serves as a reference standard in analytical chemistry. Its detection and quantification are essential for maintaining the quality control of latanoprost, ensuring that it meets regulatory requirements. The presence of this compound can affect the pharmacological efficacy and safety profile of latanoprost formulations.

Toxicological Profile

This compound has been classified with several hazard warnings:

- Skin Irritation (H315) : Causes skin irritation.

- Eye Irritation (H319) : Causes serious eye irritation.

- Respiratory Irritation (H335) : May cause respiratory irritation .

These classifications highlight the need for careful handling in laboratory settings.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research on phosphonate compounds provides insights into its potential effects:

- Immuno-modulatory Activity : Phosphonate compounds have been shown to exhibit immuno-modulatory properties, which could be relevant for understanding the biological effects of this compound .

- Analytical Chemistry Applications : The compound's role as a reference standard in detecting impurities in pharmaceuticals underscores its importance in ensuring drug safety and efficacy.

- Comparative Analysis : A comparative study of similar compounds revealed varying degrees of cytotoxicity and biological activity, suggesting that this compound may share some characteristics with these compounds but requires specific studies to elucidate its unique properties .

Comparative Table of Related Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Latanoprost | Prostaglandin analog | Used for glaucoma treatment |

| Diphenylphosphate | Phosphate ester | Commonly used in organic synthesis |

| Isobutyl 4-(diphenylphosphoryl)butanoate | Phosphonate ester | Similar reactivity patterns |

Propriétés

IUPAC Name |

propan-2-yl 5-diphenylphosphorylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25O3P/c1-17(2)23-20(21)15-9-10-16-24(22,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,17H,9-10,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSCAFULQNHZJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088449-88-9 | |

| Record name | Isopropyl 5-(diphenylphosphoryl)pentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088449889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Diphenylphosphinyl)pentanoic acid, isopropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropyl 5-(Diphenylphosphoryl)pentanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/453JL3QHE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.